molecular formula C19H29N3O2 B11776745 Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B11776745
M. Wt: 331.5 g/mol
InChI Key: BRZHCYPWUFHWDZ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C19H29N3O2

Molecular Weight

331.5 g/mol

IUPAC Name

tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C19H29N3O2/c1-19(2,3)24-18(23)22-12-15-10-21(11-16(13-22)17(15)20)9-14-7-5-4-6-8-14/h4-8,15-17H,9-13,20H2,1-3H3

InChI Key

BRZHCYPWUFHWDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2N)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate involves multiple steps. One common method includes the reaction of tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate with an appropriate amine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • CAS : 1822856-30-3
  • Formula : C₁₉H₂₉N₃O₂
  • Molecular Weight : 331.45 g/mol

Key Features :

  • Structure: A bicyclo[3.3.1]nonane scaffold with a tert-butyl carbamate group at position 3, a benzyl group at position 7, and an amino group at position 7.
  • Applications : Likely serves as a synthetic intermediate in medicinal chemistry, particularly for nicotinic acetylcholine receptor ligands due to the 3,7-diazabicyclo core .

Comparison with Structurally Similar Compounds

Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

  • CAS : 227940-70-7
  • Formula : C₁₉H₂₆N₂O₃
  • Molecular Weight : 330.42 g/mol
  • Key Difference: Substituent at position 9 is a ketone (9-oxo) instead of an amino group.
  • Synthesis : Synthesized via Mannich reaction using paraformaldehyde and benzylamine .
  • Applications: Used in nicotinic receptor studies; the oxo group reduces nucleophilicity compared to the amino derivative .

Tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

  • CAS : 313238-51-6
  • Formula : C₁₉H₂₈N₂O₃
  • Molecular Weight : 332.44 g/mol
  • Key Difference : Hydroxy group at position 8.
  • Reactivity: The hydroxyl group enables hydrogen bonding but may require protection during synthesis, unlike the amino group .

Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

  • CAS : 335621-00-6
  • Formula : C₁₁H₂₁ClN₂O₃
  • Molecular Weight : 264.75 g/mol
  • Key Difference : Oxygen atom replaces one nitrogen in the bicyclo scaffold (9-oxa).
  • Impact : Reduced basicity and altered hydrogen-bonding capacity compared to the diaza core .

Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

  • CAS : 227940-71-8
  • Formula : C₁₉H₂₈N₂O₂
  • Molecular Weight : 316.44 g/mol
  • Key Difference: No substituent at position 9.
  • Utility : Simpler structure used as a precursor for functionalization at position 9 .

Structural and Functional Analysis

Substituent Effects at Position 9

Compound 9-Position Group Reactivity Biological Relevance
Target Compound Amino (-NH₂) High nucleophilicity Enhanced ligand-receptor interactions
9-Oxo Derivative (227940-70-7) Ketone (=O) Electrophilic carbonyl group Reduced binding affinity vs. amino
9-Hydroxy Derivative (313238-51-6) Hydroxyl (-OH) Hydrogen-bond donor Potential for prodrug strategies

Physicochemical Properties

Compound Molecular Weight Solubility Stability
Target Compound (1822856-30-3) 331.45 Moderate Stable under dry conditions
9-Oxo Derivative (227940-70-7) 330.42 Low Sensitive to reducing agents
9-Oxa Derivative (335621-00-6) 264.75 High (hydrochloride salt) Hygroscopic

Biological Activity

Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is a complex bicyclic compound notable for its structural features and potential biological activities. With a molecular formula of C19H29N3O2 and a molecular weight of approximately 331.5 g/mol, this compound has garnered interest in medicinal chemistry due to its unique functional groups, including an amino group and a carboxylate ester.

Pharmacological Properties

Research indicates that this compound may interact with various biological macromolecules, potentially influencing pharmacological pathways. Preliminary studies suggest that the compound could exhibit beneficial properties in drug development, particularly in targeting specific enzymes or receptors involved in disease processes .

The compound's mechanism of action is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs). The diazabicyclo[3.3.1]nonane scaffold has been shown to affect nAChR activity, which is crucial for neurotransmission and other physiological processes. Structural modifications to this scaffold can enhance binding affinity and selectivity for specific nAChR subtypes .

Binding Affinity

Binding affinity studies have demonstrated that compounds derived from the diazabicyclo[3.3.1]nonane scaffold can exhibit varying affinities for nAChR subtypes:

CompoundnAChR SubtypeBinding Affinity (K_i)
Tert-butyl 9-amino-7-benzylα4β2*~600 nM
N-benzylbispidineα3β4*569.6 nM
N-t-boc-bispidineα4β2*45 nM

These findings highlight the potential of this compound as a lead compound for developing selective nAChR modulators .

Study on Structural Variations

In a comparative study of various structural analogs, it was found that modifications to the bicyclic structure significantly impacted biological activity. For instance, the introduction of different substituents on the nitrogen atoms altered the binding profiles and selectivity for nAChR subtypes . This underscores the importance of structural optimization in enhancing pharmacological efficacy.

Interaction with Enzymes

Another study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could act as an inhibitor for certain enzymes, suggesting its potential role in therapeutic applications where enzyme modulation is beneficial .

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